Antimoniate(III) de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It typically appears as a white or light-yellow powder and plays an essential role in various fields of research and industry.

Applications De Recherche Scientifique

Antimony(3+);methanolate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in oncology and parasitology.

Industry: Utilized in the production of flame retardants, catalysts, and other industrial chemicals

Mécanisme D'action

Target of Action

Antimony(3+);methanolate, like other antimony compounds, primarily targets the heart, gastrointestinal tract, and musculoskeletal system . Antimony compounds have been used for over a century in the therapy of parasitic diseases like leishmaniasis . They have also shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

Antimony(3+);methanolate interacts with its targets in a complex manner. Previous studies suggest that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . Other works support the direct involvement of pentavalent antimony . It’s also suggested that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs .

Biochemical Pathways

Antimony(3+);methanolate affects several biochemical pathways. Recent data indicate that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs . Trypanothione reductase and zinc-finger proteins were identified as possible molecular targets . This suggests that Antimony(3+);methanolate may interfere with the normal functioning of these proteins, thereby affecting the associated biochemical pathways.

Pharmacokinetics

The presence of antimony can be demonstrated in practically all body tissues after inhalation or ingestion .

Result of Action

Antimony compounds are known to cause genotoxic and proteotoxic effects . They can both cause and cure disease, but their modes of molecular action are incompletely understood .

Action Environment

The action, efficacy, and stability of Antimony(3+);methanolate can be influenced by environmental factors. For instance, high local concentrations at mining and processing sites can lead to increased human and environmental exposure . Understanding how these environmental factors influence the action of Antimony(3+);methanolate is crucial for managing its use and mitigating potential risks.

Analyse Biochimique

Biochemical Properties

Antimony(3+);methanolate is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

Antimony(3+);methanolate can have significant effects on various types of cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Antimony(3+);methanolate are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Antimony(3+);methanolate can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Antimony(3+);methanolate can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Antimony(3+);methanolate may be involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

Antimony(3+);methanolate can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms of Antimony(3+);methanolate are still being researched.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Antimony(3+);methanolate can be synthesized through the reaction of antimony trioxide with methanol under controlled conditions. The reaction typically involves heating antimony trioxide with methanol in the presence of a catalyst to facilitate the formation of antimony(3+);methanolate. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of antimony(3+);methanolate involves large-scale synthesis using high-purity antimony trioxide and methanol. The process is carried out in specialized reactors designed to handle the reaction conditions and ensure the purity of the final product. The industrial production methods focus on optimizing yield and minimizing impurities to meet the stringent requirements of various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Antimony(3+);methanolate undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form antimony trioxide.

Reduction: Can be reduced to elemental antimony using reducing agents such as aluminum or iron.

Substitution: Reacts with halogens to form antimony trihalides.

Common Reagents and Conditions

Oxidation: Requires oxygen or air and elevated temperatures.

Reduction: Uses reducing agents like aluminum or iron under acidic conditions.

Substitution: Involves halogens such as chlorine, bromine, or iodine under controlled conditions.

Major Products Formed

Oxidation: Antimony trioxide.

Reduction: Elemental antimony.

Substitution: Antimony trihalides (e.g., antimony trichloride, antimony tribromide).

Comparaison Avec Des Composés Similaires

Similar Compounds

Antimony trioxide: A common oxidation product of antimony(3+);methanolate.

Antimony trihalides: Formed through substitution reactions with halogens.

Antimony trisulfide: Another antimony compound with distinct properties and applications

Uniqueness

Antimony(3+);methanolate is unique due to its specific chemical structure and reactivity. Unlike other antimony compounds, it combines the properties of antimony with those of methanol, resulting in unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Propriétés

Numéro CAS |

29671-18-9 |

|---|---|

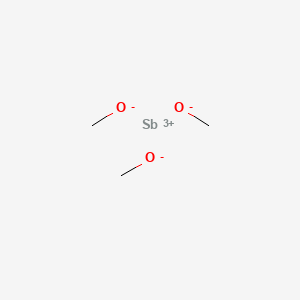

Formule moléculaire |

C3H9O3Sb |

Poids moléculaire |

214.86 g/mol |

Nom IUPAC |

trimethyl stiborite |

InChI |

InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 |

Clé InChI |

KEUYHGXCOWNTEJ-UHFFFAOYSA-N |

SMILES |

C[O-].C[O-].C[O-].[Sb+3] |

SMILES canonique |

CO[Sb](OC)OC |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.